4-chloro-3-phenyl-1H-quinolin-2-one
Description
4-Chloro-3-phenyl-1H-quinolin-2-one is a quinolinone derivative featuring a chlorine atom at the 4-position and a phenyl group at the 3-position of the quinoline scaffold. Quinolinones are heterocyclic compounds with a fused benzene and pyridine ring system, often modified to enhance biological activity or physicochemical properties. The chlorine substitution at C4 and phenyl group at C3 confer unique electronic and steric effects, influencing reactivity, solubility, and interactions with biological targets. This compound is synthesized via methods such as thermal condensation of substituted anilines with malonic acid derivatives or chlorination of precursor molecules (e.g., using sulfuryl chloride) .
Properties
IUPAC Name |
4-chloro-3-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c16-14-11-8-4-5-9-12(11)17-15(18)13(14)10-6-2-1-3-7-10/h1-9H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBBGZSZLOGCJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3NC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-phenyl-1H-quinolin-2-one can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzophenone derivatives with appropriate reagents. For example, the reaction of 2-aminobenzophenone with phosphorus oxychloride (POCl₃) and subsequent treatment with aniline can yield the desired compound .
Another method involves the use of anthranilic acid derivatives. The reaction of anthranilic acid with benzoyl chloride, followed by cyclization in the presence of a dehydrating agent such as polyphosphoric acid, can also produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-phenyl-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate (K₂CO₃), and are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-3-phenyl-1H-quinolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-3-phenyl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- Phenyl vs. Acetyl Groups : The 3-phenyl group in the target compound provides steric bulk and lipophilicity, whereas 3-acetyl substituents (e.g., in ) introduce hydrogen-bonding capacity and metabolic stability.
- N-Substitution: Methylation at N1 (e.g., in ) enhances solubility in nonpolar solvents compared to unsubstituted analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
